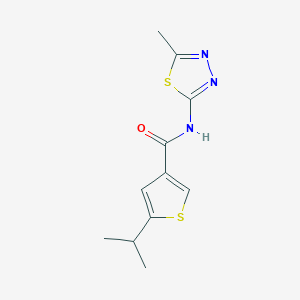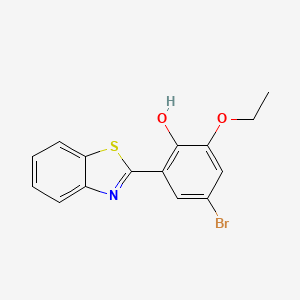
N-ethyl-1-(phenylsulfonyl)-5-indolinecarboxamide
Vue d'ensemble
Description
N-ethyl-1-(phenylsulfonyl)-5-indolinecarboxamide, also known as NSC 655649, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a member of the indoline family and has been shown to have promising effects in various preclinical studies.
Mécanisme D'action
The mechanism of action of N-ethyl-1-(phenylsulfonyl)-5-indolinecarboxamide 655649 is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene silencing. N-ethyl-1-(phenylsulfonyl)-5-indolinecarboxamide 655649 inhibits HDAC activity, leading to the increased acetylation of histones and the activation of gene expression.
Biochemical and Physiological Effects:
N-ethyl-1-(phenylsulfonyl)-5-indolinecarboxamide 655649 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, N-ethyl-1-(phenylsulfonyl)-5-indolinecarboxamide 655649 has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects in a study conducted by Kim et al. (2019), where it was found to protect against ischemic brain injury in rats.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-ethyl-1-(phenylsulfonyl)-5-indolinecarboxamide 655649 in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. This makes it a promising candidate for further preclinical studies. However, one of the limitations of using N-ethyl-1-(phenylsulfonyl)-5-indolinecarboxamide 655649 is that its mechanism of action is not fully understood. Further studies are needed to elucidate its mechanism of action and to determine its potential therapeutic properties.
Orientations Futures
There are several future directions for the study of N-ethyl-1-(phenylsulfonyl)-5-indolinecarboxamide 655649. One potential direction is to investigate its potential as a therapeutic agent for cancer treatment. Another direction is to study its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate its mechanism of action and to determine its potential therapeutic properties in other disease models.
Conclusion:
In conclusion, N-ethyl-1-(phenylsulfonyl)-5-indolinecarboxamide 655649 is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-angiogenic effects. N-ethyl-1-(phenylsulfonyl)-5-indolinecarboxamide 655649 inhibits the activity of HDACs, leading to the increased acetylation of histones and the activation of gene expression. Although its mechanism of action is not fully understood, N-ethyl-1-(phenylsulfonyl)-5-indolinecarboxamide 655649 has low toxicity in vitro and in vivo, making it a promising candidate for further preclinical studies.
Applications De Recherche Scientifique
N-ethyl-1-(phenylsulfonyl)-5-indolinecarboxamide 655649 has been studied for its potential therapeutic properties in various preclinical studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-angiogenic effects. In a study conducted by Zhang et al. (2015), N-ethyl-1-(phenylsulfonyl)-5-indolinecarboxamide 655649 was found to inhibit the growth of gastric cancer cells by inducing apoptosis and cell cycle arrest. Another study by Kim et al. (2018) demonstrated that N-ethyl-1-(phenylsulfonyl)-5-indolinecarboxamide 655649 has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro and in vivo.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-N-ethyl-2,3-dihydroindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-2-18-17(20)14-8-9-16-13(12-14)10-11-19(16)23(21,22)15-6-4-3-5-7-15/h3-9,12H,2,10-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTHFNCOPOJWMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(C=C1)N(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-1-(phenylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B4676983.png)
![1-(3,4-difluorophenyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4676990.png)
![1-(ethylsulfonyl)-N'-[4-(trifluoromethyl)benzylidene]-3-piperidinecarbohydrazide](/img/structure/B4677005.png)
![2-(isopropylthio)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4677009.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4677021.png)
![3-(1,3-benzodioxol-5-yl)-6-methyl-4-(4-thiomorpholinylcarbonyl)isoxazolo[5,4-b]pyridine](/img/structure/B4677023.png)
![2-{[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4677026.png)
![2-{5-[(4-fluorobenzyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one](/img/structure/B4677035.png)
![N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B4677042.png)


![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B4677071.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B4677074.png)
